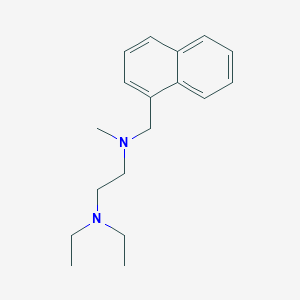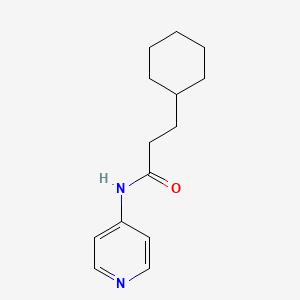
3-cyclohexyl-N-4-pyridinylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclohexyl-N-4-pyridinylpropanamide, also known as CPP, is a chemical compound that has been widely studied for its potential therapeutic applications in the field of neuroscience. CPP is an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in several physiological and pathological processes in the brain.
作用機序
3-cyclohexyl-N-4-pyridinylpropanamide is an antagonist of the NMDA receptor, which is involved in several physiological and pathological processes in the brain. The NMDA receptor is a type of ionotropic glutamate receptor that is activated by the neurotransmitter glutamate. Activation of the NMDA receptor leads to an influx of calcium ions into the cell, which can trigger a variety of downstream signaling pathways. This compound binds to the NMDA receptor and prevents the influx of calcium ions, thereby blocking downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce infarct size and improve neurological function in animal models of stroke. This compound has also been shown to reduce neuronal death and improve cognitive function in animal models of Alzheimer's and Parkinson's disease. In addition, this compound has been shown to reduce pain sensitivity in animal models of pain.
実験室実験の利点と制限
3-cyclohexyl-N-4-pyridinylpropanamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied in animal models. It is also relatively easy to synthesize and has been reported to yield high purity products. However, there are also limitations to the use of this compound in lab experiments. It is a potent NMDA receptor antagonist and can have off-target effects on other receptors. In addition, the effects of this compound can vary depending on the dose and route of administration.
将来の方向性
There are several future directions for research on 3-cyclohexyl-N-4-pyridinylpropanamide. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the development of this compound analogs that can have improved pharmacokinetic properties and reduced off-target effects. Finally, there is interest in exploring the potential therapeutic applications of this compound in human clinical trials.
合成法
3-cyclohexyl-N-4-pyridinylpropanamide can be synthesized by reacting cyclohexylamine with 4-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then acylated with propanoyl chloride to form this compound. This method has been widely used in the synthesis of this compound and has been reported to yield high purity products.
科学的研究の応用
3-cyclohexyl-N-4-pyridinylpropanamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have analgesic effects in animal models of pain and has been proposed as a potential treatment for chronic pain.
特性
IUPAC Name |
3-cyclohexyl-N-pyridin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14(16-13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h8-12H,1-7H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTMEJBWSAQQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


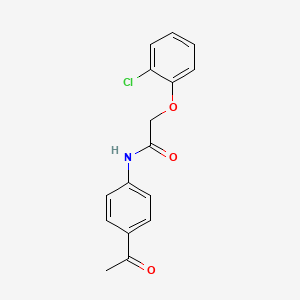
![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5709926.png)
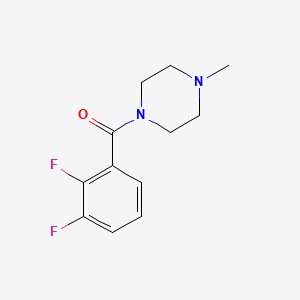
![5-ethoxy-2-[(isopropylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5709940.png)
![5-{[3-(acetylamino)-4-chlorophenyl]amino}-5-oxopentanoic acid](/img/structure/B5709942.png)
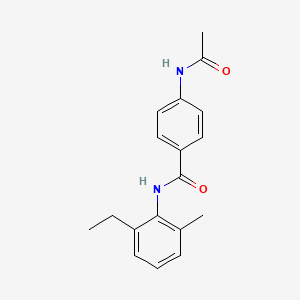
![4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5709953.png)
![N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5709957.png)
![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5709958.png)
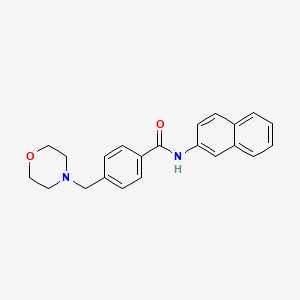
![methyl (4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5709969.png)
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5709981.png)
